molecular formula C20H17F2N3O3 B2828347 N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE CAS No. 1251558-69-6

N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Cat. No.: B2828347
CAS No.: 1251558-69-6
M. Wt: 385.371
InChI Key: JIIBSDUUXXBSNW-UHFFFAOYSA-N
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Description

N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridazine ring, a phenyl group, and a difluorobenzyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Difluorobenzyl Moiety: The difluorobenzyl group can be attached through a nucleophilic substitution reaction, where the pyridazine derivative is reacted with a difluorobenzyl halide in the presence of a base such as potassium carbonate.

    Ethoxy Group Addition: The ethoxy group can be introduced via an etherification reaction, where the pyridazine derivative is treated with an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in acetonitrile, sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorobenzyl)-N-methylamine
  • N-(3,5-Difluorobenzyl)-3-fluorobenzamide
  • N-(3,5-Difluorobenzyl)-1-butanamine

Uniqueness

N-[(3,5-DIFLUOROPHENYL)METHYL]-6-ETHOXY-4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorobenzyl moiety enhances its stability and reactivity, while the pyridazine ring provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-6-ethoxy-4-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-2-28-18-11-17(26)19(24-25(18)16-6-4-3-5-7-16)20(27)23-12-13-8-14(21)10-15(22)9-13/h3-11H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBSDUUXXBSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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